

Abiraterone-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Abiraterone-d4**

Cat. No.: **B12424691**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Abiraterone-d4**, a deuterated analog of the potent anti-cancer drug Abiraterone. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the broader context of Abiraterone's mechanism of action within key signaling pathways.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for **Abiraterone-d4** and its non-deuterated counterpart, Abiraterone, are summarized below.

| Property | Abiraterone-d4 | Abiraterone |
|-------------------|--|------------------------------------|
| CAS Number | 2122245-62-7[1][2] | 154229-19-3[2] |
| Molecular Formula | C ₂₄ H ₂₇ D ₄ NO[2] | C ₂₄ H ₃₁ NO |
| Molecular Weight | 353.53 g/mol [2][3] | 349.51 g/mol |

A related compound, Abiraterone Acetate-d4, which is a deuterated version of the prodrug Abiraterone Acetate, has the CAS number 2122245-63-8[4].

Experimental Protocols: Quantification of Abiraterone using Abiraterone-d4 as an Internal Standard

Abiraterone-d4 is primarily utilized as an internal standard for the accurate quantification of Abiraterone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, synthesized methodology based on established protocols.

Objective:

To determine the concentration of Abiraterone in human plasma using a validated LC-MS/MS method with **Abiraterone-d4** as an internal standard.

Materials and Reagents:

- Abiraterone reference standard
- **Abiraterone-d4** (internal standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Ultrapure water
- Polypropylene tubes and vials to prevent adsorption

Instrumentation:

- A sensitive LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

- A C18 analytical column.

Methodology:

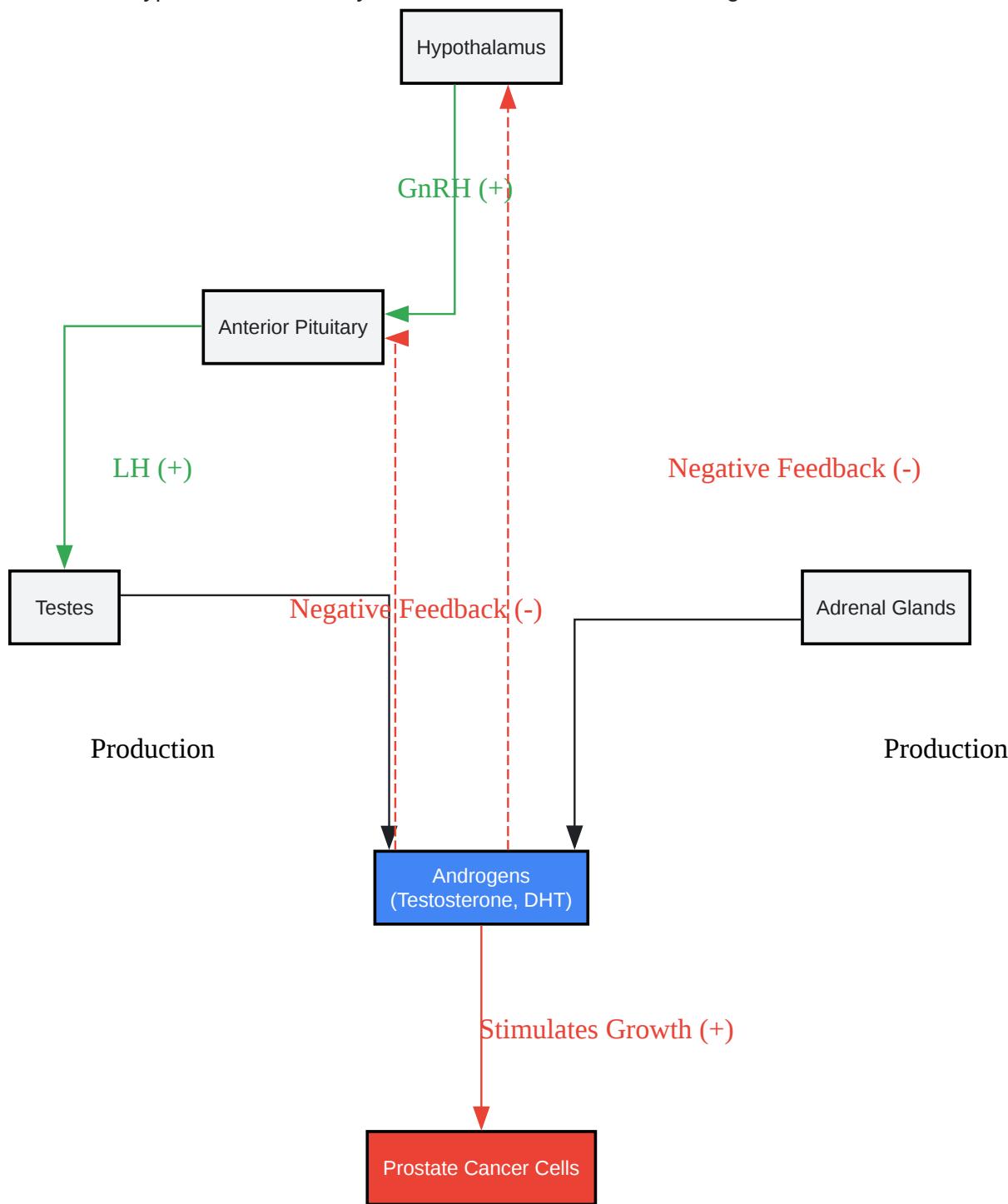
- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of Abiraterone (e.g., 1 mg/mL) in methanol.
 - Prepare a stock solution of **Abiraterone-d4** (e.g., 1 mg/mL) in methanol.
 - From these stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50% methanol in water).
- Preparation of Calibration Standards and Quality Control Samples:
 - Spike blank human plasma with the Abiraterone working solutions to create a calibration curve over a clinically relevant range (e.g., 0.20 ng/mL to 80 ng/mL).
 - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of plasma sample, calibration standard, or QC sample in a polypropylene tube, add a fixed amount of the **Abiraterone-d4** internal standard working solution.
 - Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).
 - Vortex the mixture vigorously to ensure complete protein precipitation.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean polypropylene tube or a 96-well plate.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in the mobile phase.

- LC-MS/MS Analysis:
 - Inject a small volume (e.g., 5-20 μ L) of the reconstituted sample onto the LC-MS/MS system.
 - Chromatographic Separation: Use a C18 column with a gradient elution program.
 - Mobile Phase A: e.g., 2 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: e.g., Acetonitrile.
 - A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
 - Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
 - Monitor the precursor to product ion transitions for both Abiraterone and **Abiraterone-d4**. For example:
 - Abiraterone: m/z 350.3 \rightarrow 156.1
 - **Abiraterone-d4**: m/z 354.3 \rightarrow 160.1
 - Optimize the collision energy and other MS parameters for maximum sensitivity.
- Quantification:
 - Calculate the peak area ratio of Abiraterone to **Abiraterone-d4** for each sample, standard, and QC.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of Abiraterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

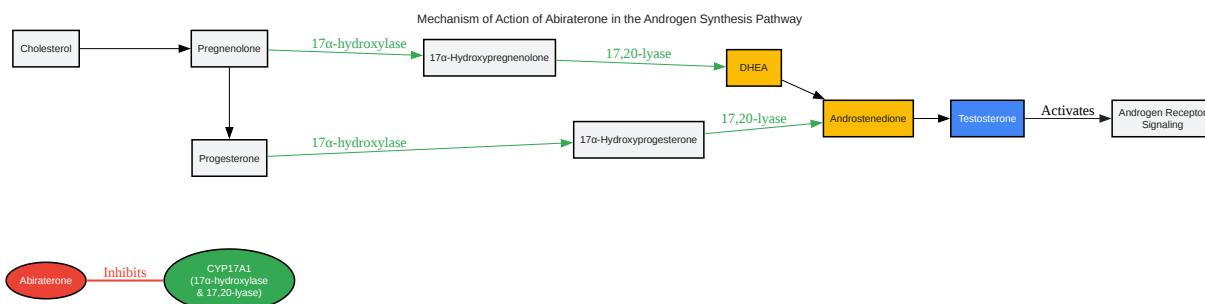
Abiraterone's therapeutic effect in prostate cancer is achieved through the potent and irreversible inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme is a critical node in the androgen biosynthesis pathway. The following diagrams illustrate the context of this inhibition.

Hypothalamic-Pituitary-Gonadal Axis and Adrenal Androgen Production

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Caption: Overview of androgen production and its role in prostate cancer growth.

Abiraterone specifically targets the production of androgens in the testes, adrenal glands, and within the tumor itself.^[5] It does this by inhibiting CYP17A1, a key enzyme in the steroidogenesis pathway.



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Caption: Abiraterone inhibits CYP17A1, blocking androgen precursor synthesis.

By inhibiting both the 17 α -hydroxylase and 17,20-lyase activities of CYP17A1, Abiraterone effectively halts the conversion of pregnenolone and progesterone into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.^{[1][5]} This leads to a significant reduction in the levels of testosterone and other androgens that fuel the growth of prostate cancer cells.^[5] Consequently, the activation of the androgen receptor signaling pathway is diminished, leading to an inhibition of cancer cell proliferation and survival.^[5]

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